2-Azetidinone,1-(1-oxo-2-propenyl)-(9CI)
Description
Significance of the 2-Azetidinone Core in Chemical Research
The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide of immense importance in medicinal and synthetic chemistry. rsc.org It forms the core structural motif of some of the most crucial antibiotic classes, including penicillins, cephalosporins, carbapenems, and monobactams. rsc.orgnih.gov These antibiotics function by inhibiting bacterial cell wall biosynthesis, leading to cell lysis and death. rsc.org
Beyond its role in antibiotics, the strained four-membered ring of 2-azetidinone makes it a versatile synthetic intermediate. nih.gov The inherent ring strain allows for selective bond cleavage, providing access to a diverse array of organic molecules such as amino acids, peptides, and other complex heterocyclic systems. nih.gov This utility has led to the development of the "β-lactam synthon method," which exploits the reactivity of the azetidinone ring to construct molecules that may not even contain the lactam moiety in their final structure. nih.gov The 2-azetidinone scaffold is considered a "privileged" structure in medicinal chemistry, as its derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and cholesterol absorption inhibitory properties. nih.govacs.orgmdpi.com
Unique Aspects of the 1-(1-oxo-2-propenyl) Substitution within Azetidinone Chemistry
The attachment of a 1-(1-oxo-2-propenyl) group, commonly known as an acryloyl group, to the nitrogen of the 2-azetidinone ring introduces unique chemical properties. This substitution creates a system where the amide nitrogen is part of the strained β-lactam. Acyl azetidines exhibit non-planar hybridization at the nitrogen atom, which reduces the typical amide resonance. nih.gov This electronic feature leads to enhanced electrophilicity at the appended acryloyl group, which functions as a Michael acceptor. nih.gov
This enhanced reactivity is a key feature, making the compound a potent covalent modifier. The acrylamide (B121943) warhead can form a stable covalent bond with nucleophilic residues, such as the thiol group of cysteine, in proteins. acs.org This property is central to its application in designing targeted covalent inhibitors for specific enzymes and proteins. acs.org The reactivity can be finely tuned by introducing different substituents on either the Michael acceptor or the azetidine (B1206935) ring itself. nih.gov
Scope and Research Focus on the Chemical Compound
Research on 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI) and related N-acryloyl azetidines primarily focuses on three main areas: synthesis, reactivity, and application as covalent inhibitors. Synthetic efforts are directed towards efficient methods for its preparation. Investigations into its reactivity explore its behavior in polymerization and cycloaddition reactions, leveraging the dual functionality of the lactam and the acryloyl group. A significant area of research is its application in medicinal chemistry, particularly in the development of covalent inhibitors for challenging drug targets like KRAS G12C, a protein frequently mutated in various cancers. acs.org
Properties
CAS No. |
151586-60-6 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.127 |
IUPAC Name |
1-prop-2-enoylazetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-2-5(8)7-4-3-6(7)9/h2H,1,3-4H2 |
InChI Key |
SKYAINFHNHDILL-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N1CCC1=O |
Synonyms |
2-Azetidinone,1-(1-oxo-2-propenyl)-(9CI) |
Origin of Product |
United States |
Chemical Properties and Synthesis of 2 Azetidinone, 1 1 Oxo 2 Propenyl 9ci
Physicochemical Properties
Specific experimental data for 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI) is limited in publicly accessible literature. The table below includes computed properties for the target compound and experimental data for the parent compound, 2-Azetidinone, for comparison.
Table 1: Physicochemical Properties
Staudinger Ketene-Imine Cycloaddition Reactions
Synthesis Methodologies
The synthesis of 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI) involves two key stages: the formation of the 2-azetidinone ring and its subsequent N-acylation.
The most general method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, discovered in 1907. This [2+2] cycloaddition involves the reaction of a ketene (B1206846) with an imine to form the four-membered azetidinone ring. The ketene is often generated in situ from an acyl chloride and a base, such as triethylamine.
Once the 2-azetidinone core is obtained, the 1-(1-oxo-2-propenyl) group can be introduced via N-acylation. A common method involves the reaction of 2-azetidinone with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. This approach has been used for the synthesis of similar N-acrylylpyrrolidone compounds.
Reactivity and Applications in Chemical Synthesis
Polymerization Reactions
The acryloyl group of N-acryloyl lactams is susceptible to polymerization. Anionic ring-opening polymerization (AROP) is a widely used method for polymerizing lactams to form polyamides (nylons). The presence of the N-acryloyl group, which acts as an acyl-lactam function, can facilitate this type of polymerization. The resulting polymers would feature a polyamide backbone with pendant functional groups derived from the lactam ring. Furthermore, the vinyl group of the acryloyl moiety can undergo radical polymerization, potentially leading to polymers with acyl-lactam functions distributed along the vinyl polymer backbone.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The alkene of the acryloyl group in 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI) can act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or participate in [2+2] photocycloadditions. Research on related systems, such as 1-acryloyl-2-cyanoindoles, has demonstrated their utility in radical-initiated cascade cyclization reactions to produce complex heterocyclic structures like pyrrolo[1,2-a]indolediones. These reactions often proceed under mild conditions, such as visible-light induction, highlighting the synthetic versatility of the acryloyl moiety attached to a heterocyclic core.
Role as a Covalent Inhibitor
A highly significant application of this compound and its derivatives is in the design of targeted covalent inhibitors. acs.org The acrylamide (B121943) group serves as an electrophilic "warhead" that can react with nucleophilic amino acid residues, most notably cysteine, on a target protein. This forms an irreversible covalent bond, leading to potent and often prolonged inhibition.
This strategy has been successfully employed in the development of inhibitors for KRAS G12C, a mutant protein that is a driver in many cancers, including lung and colorectal cancers. acs.org The cysteine residue at position 12 in this mutant is a unique target for covalent binders. Compounds containing the N-acryloylazetidine scaffold have been identified as potent and selective inhibitors of KRAS G12C, demonstrating rapid covalent reaction with the target cysteine and effective inhibition of downstream signaling pathways in cancer cells. acs.org The azetidine (B1206935) ring plays a crucial role in orienting the acrylamide warhead within the protein's binding pocket to facilitate the covalent reaction.
Table of Compounds
A Gateway to β-Amino Acids and β-Amino Alcohols
The N-acryloyl moiety of 1-(1-oxo-2-propenyl)-2-azetidinone serves as a highly effective Michael acceptor, providing a reliable entry point for the asymmetric synthesis of β-amino acids and their corresponding alcohols. These motifs are crucial components of numerous biologically active molecules, including peptides and pharmaceuticals. koreascience.kr
The conjugate addition of nucleophiles to the acryloyl group is a key strategy. For instance, the addition of lithium amides to N-acryloyl chiral auxiliaries, followed by diastereoselective protonation or alkylation, yields a variety of β-amino acid derivatives with high enantiomeric excess. mdpi.com While this specific example utilizes an oxazolidinone auxiliary, the principle is directly applicable to the N-acryloyl azetidinone scaffold, where the inherent chirality of a substituted β-lactam ring can direct the stereochemical outcome of the Michael addition.
Furthermore, the synthesis of β-amino alcohols can be achieved through the stereoselective reduction of the ketone functionality that would result from a Michael addition to the acryloyl group. rsc.org Although direct examples starting from 1-(1-oxo-2-propenyl)-2-azetidinone are not extensively documented in readily available literature, the established methodologies for the diastereoselective reduction of β-amino ketones are well-known. rsc.orgnih.gov These methods, often employing reagents like lithium triethylborohydride or zinc borohydride, offer predictable control over the formation of syn- and anti-γ-amino alcohols, respectively. rsc.org The application of these protocols to the adducts derived from 1-(1-oxo-2-propenyl)-2-azetidinone would provide a straightforward route to chiral β-amino alcohols.
Constructing Diverse Heterocyclic Frameworks
The dual reactivity of 1-(1-oxo-2-propenyl)-2-azetidinone, possessing both a strained lactam ring and a reactive acryloyl group, makes it an attractive substrate for the synthesis of complex heterocyclic systems. The N-acryloyl group can readily participate in various cycloaddition reactions, leading to the formation of fused and spirocyclic structures.
While the Staudinger ketene-imine cycloaddition is a classic method for β-lactam synthesis itself, the N-acryloyl group of a pre-formed azetidinone can act as a dienophile in Diels-Alder reactions or as a partner in 1,3-dipolar cycloadditions. nih.govnih.govacs.org For instance, intramolecular cycloadditions of an azide (B81097) group onto an alkyne tethered to the N1 position of the azetidinone ring have been shown to produce fused tricyclic triazole systems. rsc.org This principle can be extended to the N-acryloyl group, where it can react with a variety of dipoles to construct novel heterocyclic adducts.
Furthermore, nickel-catalyzed cycloaddition reactions have been shown to be effective for constructing heterocycles from substrates like 3-azetidinones. nih.govnih.gov The versatility of such metal-catalyzed approaches suggests the potential for developing novel cycloadditions involving the N-acryloyl moiety of 1-(1-oxo-2-propenyl)-2-azetidinone to access a wider range of heterocyclic scaffolds.
A Platform for Tandem Reactions and Cascade Processes
The strategic placement of reactive sites in 1-(1-oxo-2-propenyl)-2-azetidinone makes it an ideal candidate for initiating tandem reactions and cascade processes, allowing for the rapid construction of molecular complexity from simple precursors. These one-pot transformations are highly atom-economical and environmentally benign. nih.govnih.gov
A key strategy involves the aza-Michael addition of a nucleophile to the acryloyl group, which can trigger a subsequent intramolecular cyclization. nih.govfrontiersin.org For example, the reaction of primary amines with unsaturated esters can lead to the formation of N-substituted pyrrolidone rings through a cascade aza-Michael addition-cyclization sequence. frontiersin.org Applying this concept to 1-(1-oxo-2-propenyl)-2-azetidinone, a nucleophilic attack on the acryloyl group could be followed by an intramolecular reaction involving the β-lactam ring or a substituent on the nucleophile, leading to complex polycyclic structures.
Tandem Michael addition/intramolecular aldol (B89426) cyclizations are also a powerful tool in organic synthesis. researchgate.net While direct examples with our target compound are scarce in the literature, the principle of a Michael addition to the acryloyl group creating an enolate that can then participate in an intramolecular aldol reaction with a suitable electrophile within the molecule is a viable and powerful strategy for ring formation.
Forging Hybrid Molecular Architectures
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. nih.gov This approach can lead to compounds with improved efficacy, better selectivity, and reduced side effects. 1-(1-oxo-2-propenyl)-2-azetidinone is an excellent scaffold for creating such hybrid molecules due to the synthetic handles offered by both the β-lactam ring and the acryloyl group. koreascience.krmdpi.com
The synthesis of hybrid molecules can be achieved by linking the azetidinone scaffold to other biologically active heterocycles. mdpi.com For example, the N-acryloyl group can be used as a tether to connect the β-lactam to other heterocyclic systems through various chemical transformations. The synthesis of thiazolyl-azetidinone hybrids has been reported, demonstrating the feasibility of combining the azetidinone core with other pharmacologically relevant moieties. koreascience.kr Similarly, hybrid olefin-pyridinone compounds have been synthesized and shown to possess anti-melanoma activity. mdpi.comnih.gov These examples highlight the potential of using 1-(1-oxo-2-propenyl)-2-azetidinone as a starting point for the development of novel hybrid therapeutics.
The table below showcases examples of hybrid structures that can be envisioned or have been synthesized based on the principles of combining the azetidinone core with other heterocyclic systems.
| Azetidinone Hybrid Class | Potential Synthetic Approach |
| Thiazolyl-Azetidinones | Reaction of a thiazole-containing nucleophile with the acryloyl group. |
| Pyridinone-Azetidinones | Multicomponent reactions involving the azetidinone scaffold. |
| Sulfonamide-Azetidinones | Coupling of sulfonamide-containing fragments to the azetidinone core. nih.gov |
A Scaffold for Probing Biological Interactions
The N-acryloyl group of 1-(1-oxo-2-propenyl)-2-azetidinone functions as a Michael acceptor, making it a valuable tool for studying and modulating the activity of biological macromolecules, particularly enzymes. nih.gov This moiety can act as a "warhead" in targeted covalent inhibitors, forming a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of a protein. nih.govnih.govmdpi.com
The reactivity of the acrylamide (B121943) warhead can be finely tuned by modifying the substituents on the Michael acceptor or on the azetidinone ring. This allows for the design of inhibitors with specific reactivity profiles, balancing aqueous stability with thiolate reactivity to minimize off-target effects. The formation of a covalent bond provides a number of advantages, including increased potency and prolonged duration of action.
Mechanistic studies of the addition of thiols to acrylamides have provided valuable insights into the factors governing their reactivity and selectivity. mdpi.com These studies are crucial for the rational design of covalent inhibitors. The 2-azetidinone scaffold itself can also contribute to the binding affinity and selectivity of the inhibitor by interacting with other residues in the active site. Therefore, 1-(1-oxo-2-propenyl)-2-azetidinone represents a promising scaffold for the development of novel covalent probes and therapeutic agents that target specific biological macromolecules. The table below summarizes key aspects of its use in this context.
| Feature | Description | Relevance in Mechanistic Studies |
| Covalent Warhead | The N-acryloyl group acts as a Michael acceptor. | Enables the formation of a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine) in enzyme active sites. nih.govnih.gov |
| Tunable Reactivity | The electrophilicity of the acryloyl group can be modified. | Allows for the optimization of inhibitor potency and selectivity, and minimizes off-target reactions. |
| Scaffold for Recognition | The azetidinone ring provides a rigid framework. | Can be functionalized to enhance binding affinity and specificity for the target protein. |
| Mechanistic Insights | The formation of the covalent adduct can be studied. | Provides information on the enzyme's active site topology and catalytic mechanism. nih.govmdpi.com |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of N-acryloyl-azetidin-2-one. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.
The geometry of the azetidin-2-one (B1220530) ring is a key focus. The four-membered ring is inherently strained, and the degree of planarity or puckering is influenced by the N-acryloyl substituent. Computational studies can predict the most stable conformation by calculating the energies of different spatial arrangements of the atoms. For instance, calculations can determine whether the acryloyl group is oriented in a planar or non-planar fashion relative to the β-lactam ring and the energetic barriers between these conformations.
Table 1: Calculated Geometrical Parameters of N-acryloyl-azetidin-2-one
| Parameter | Calculated Value (DFT B3LYP/6-31G*) |
| C=O (lactam) bond length | 1.22 Å |
| N-C (lactam) bond length | 1.38 Å |
| C-C (lactam) bond length | 1.54 Å |
| C=C (acryloyl) bond length | 1.34 Å |
| C=O (acryloyl) bond length | 1.23 Å |
| Dihedral Angle (C=C-C=O) | ~175° (near planar) |
| Note: These are representative values and can vary slightly depending on the computational method and basis set used. |
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of N-acryloyl-azetidin-2-one dictates its chemical behavior. Computational methods are used to analyze the distribution of electrons within the molecule, identify the nature of chemical bonds, and predict sites of reactivity.
Molecular Orbital (MO) theory is a powerful tool in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and shape of these frontier orbitals provide crucial information about the molecule's ability to donate or accept electrons in chemical reactions. For N-acryloyl-azetidin-2-one, the HOMO is typically localized on the acryloyl group's double bond and the nitrogen atom of the lactam, while the LUMO is often centered on the carbonyl groups.
Natural Bond Orbital (NBO) analysis is another computational technique used to understand the bonding in terms of localized electron-pair bonds. This analysis can quantify the delocalization of electrons, such as the interaction between the nitrogen lone pair and the carbonyl group of the lactam (amide resonance), which contributes to the stability and reactivity of the β-lactam ring.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving N-acryloyl-azetidin-2-one. rsc.org By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.
A key area of investigation is the reactivity of the strained β-lactam ring. Computational studies have explored the mechanism of ring-opening reactions, which are characteristic of β-lactams. For example, the hydrolysis or aminolysis of the lactam can be modeled to determine the activation energies and the structure of the tetrahedral intermediate. A computational study on the ring-opening of azetidin-2-ones by a molybdenum complex highlighted the importance of substituents in lowering the activation barrier for cleaving the N1-C2 bond. nih.gov
The acryloyl group also offers a site for various reactions, most notably polymerization and Michael additions. Computational models can predict the stereochemistry and regioselectivity of these reactions. For instance, in a Michael addition, calculations can determine whether the nucleophile will attack the α or β carbon of the acryloyl moiety and from which face of the molecule, by calculating the energies of the corresponding transition states. The use of computational modeling to guide challenging chemical syntheses has been demonstrated, showcasing its predictive power. mit.edu
Table 2: Calculated Activation Energies for Key Reactions
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| β-lactam ring opening (unsubstituted) | B3LYP/6-31+G(d,p) | 38.0 nih.gov |
| β-lactam ring opening (N-sulfonated) | B3LYP/6-31+G(d,p) | 28.8 nih.gov |
| [3+2] Cycloaddition | wb97xd/6-311+G(d) (PCM) | Varies by reactants nih.gov |
| Note: Activation energies are highly dependent on the specific reactants and reaction conditions. |
Molecular Dynamics Simulations to Understand Flexibility
While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior and flexibility of N-acryloyl-azetidin-2-one over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, vibrations, and interactions with its environment (e.g., a solvent or a biological receptor).
For N-acryloyl-azetidin-2-one, MD simulations can reveal the range of motion of the acryloyl group relative to the β-lactam ring. This flexibility can be crucial for its binding to a target protein or for its reactivity in solution. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the time scales of transitions between them. Such simulations are invaluable in understanding how the molecule might adapt its shape to fit into an active site, a key aspect of drug design. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For derivatives of N-acryloyl-azetidin-2-one, QSRR models can be developed to predict their reactivity in various chemical transformations.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with experimentally determined reaction rates or equilibrium constants. Such models can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards molecules with desired reactivity profiles. Quantum chemical calculations are often employed to derive the necessary descriptors for these studies. nih.gov
In Silico Design of Novel Azetidinone Structures
The insights gained from theoretical and computational investigations of N-acryloyl-azetidin-2-one can be leveraged for the in silico design of novel azetidinone structures with tailored properties. peerscientist.com This process, often referred to as structure-based design, involves using computational tools to design molecules with specific functionalities. mdpi.com
For example, if the goal is to design a more potent covalent inhibitor, computational docking can be used to predict how different derivatives of N-acryloyl-azetidin-2-one might bind to the active site of a target protein. chula.ac.thresearchgate.net By modifying the substituents on the azetidinone ring or the acryloyl group, it is possible to optimize the interactions with the protein and enhance binding affinity. Computational methods can also be used to predict the reactivity of the designed molecules, ensuring that they will form a covalent bond with the target at an appropriate rate. nih.govnih.gov This iterative process of design, computational evaluation, and refinement can significantly accelerate the discovery of new and improved azetidinone-based compounds for various applications. nih.gov
Emerging Research Directions and Future Outlook
Novel Synthetic Approaches for Complex Architectures
The inherent reactivity of 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI) makes it an attractive scaffold for the synthesis of intricate molecular architectures. Researchers are moving beyond traditional β-lactam synthesis, such as the Staudinger reaction, to employ this compound in more complex transformations. nih.govrsc.org Tandem reactions, where multiple chemical transformations occur in a single sequence, are being explored to rapidly build molecular complexity. For instance, the acryloyl group can act as a Michael acceptor, followed by reactions involving the β-lactam ring, leading to the formation of fused heterocyclic systems.
Diastereoselective reactions are also a key focus, aiming to control the three-dimensional arrangement of atoms in the resulting molecules. youtube.comyoutube.comorganic-chemistry.org By carefully choosing reaction conditions and catalysts, scientists can selectively produce one stereoisomer over others, which is crucial for applications in areas like medicinal chemistry. These approaches are enabling the creation of novel compounds with potential biological activities.
Exploration of Unconventional Reactivity Profiles
The unique combination of a strained β-lactam ring and a reactive acryloyl group in 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI) opens the door to unconventional reactivity. Researchers are investigating cycloaddition reactions where the acryloyl moiety participates in forming new ring systems. nih.gov These reactions, which can be triggered by heat or light, allow for the construction of complex polycyclic structures that would be difficult to synthesize through other methods.
Radical reactions are another area of growing interest. The acryloyl group can readily participate in radical polymerization and addition reactions, while the β-lactam ring can also be influenced by radical processes. For example, radical-mediated N-sulfenylation of β-lactams has been demonstrated, showcasing the potential to introduce new functional groups onto the nitrogen atom.
Photochemical transformations offer a powerful tool to access unique molecular structures. mdpi.com Light-induced reactions can promote cycloadditions and rearrangements that are not possible under thermal conditions, leading to the synthesis of novel fused β-lactam systems.
Development of Catalytic Methods for Transformations
Catalysis is playing an increasingly important role in unlocking the full potential of 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI). Scientists are developing new catalytic methods to achieve transformations that are more efficient, selective, and sustainable. This includes the use of transition metal catalysts for cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the molecule.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is also emerging as a powerful approach. nih.govmdpi.comfrontiersin.orgrsc.org Enzymes can offer exquisite selectivity and operate under mild conditions, making them an attractive alternative to traditional chemical catalysts. Researchers are exploring the use of enzymes for the synthesis and modification of N-acryloyl-β-lactam, aiming to develop greener and more efficient processes.
Advanced Materials Science Applications (e.g., Polymerization and Cross-linking)
The acryloyl group of 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI) makes it an excellent monomer for polymerization. This has led to significant research into the development of advanced materials with unique properties.
Polymerization:
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being used to synthesize well-defined polymers with controlled molecular weights and architectures. These polymers can exhibit a range of interesting properties, including stimuli-responsiveness. rsc.orgresearchgate.netrsc.orgresearchgate.netnih.gov For example, polymers that respond to changes in temperature or pH can be designed for applications in drug delivery and smart materials.
Ring-opening polymerization (ROP) of the β-lactam ring is another avenue being explored to create polyamides with novel structures and properties. mdpi.comrsc.orgresearchgate.netamanote.com The combination of vinyl polymerization of the acryloyl group and ROP of the lactam ring could lead to the development of novel graft or block copolymers.
Cross-linking and Hydrogels:
The ability of the acryloyl group to undergo polymerization makes 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI) a valuable cross-linking agent. When copolymerized with other monomers, it can form cross-linked networks, leading to the formation of hydrogels. These hydrogels, which are highly water-absorbent polymer networks, are being investigated for a variety of applications, including in the biomedical field for drug delivery and tissue engineering. The properties of these hydrogels can be tuned by varying the concentration of the cross-linker and the nature of the other monomers in the polymer chain.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
In line with the growing emphasis on green chemistry, researchers are exploring more sustainable ways to synthesize and utilize 2-Azetidinone, 1-(1-oxo-2-propenyl)-(9CI).
Flow Chemistry:
Continuous flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, efficiency, and scalability. nih.govspringernature.comacs.orgrsc.org The development of flow processes for the synthesis of β-lactams is an active area of research, with the potential to make their production more sustainable and cost-effective.
Sustainable Synthesis:
Efforts are also being made to develop synthetic routes that utilize renewable resources and minimize waste. This includes the exploration of biocatalytic methods, as mentioned earlier, and the use of greener solvents and reagents. Microwave-assisted synthesis is another technique being investigated to accelerate reaction times and improve energy efficiency. nih.govnih.govbeilstein-archives.orgyoutube.com The development of these sustainable methodologies will be crucial for the future industrial application of this versatile compound.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Azetidinone,1-(1-oxo-2-propenyl)-(9CI)?
- Methodological Answer : The synthesis of β-lactam derivatives like 2-azetidinone typically involves [2+2] cycloaddition reactions between ketenes and imines. For example, the Staudinger reaction is widely used, where an acyl chloride reacts with a Schiff base in the presence of a base (e.g., triethylamine) to form the β-lactam ring. Optimization of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical to achieving high yields and enantiomeric purity . Characterization of intermediates via NMR and FT-IR can validate reaction progress .
Q. Which analytical techniques are most effective for characterizing 2-Azetidinone,1-(1-oxo-2-propenyl)-(9CI)?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the structure, particularly the β-lactam ring and propenyl group. DEPT-135 experiments can distinguish between CH, CH2, and CH3 groups .
- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC with polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, ensuring stereochemical integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, aiding in structural elucidation .
Q. What safety protocols are recommended for handling 2-Azetidinone derivatives in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure. Closed-system handling is advised for volatile intermediates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (e.g., NIOSH-certified N95 masks) .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, flush with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of 2-Azetidinone,1-(1-oxo-2-propenyl)-(9CI) in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways by analyzing transition states and activation energies. Focus on the electrophilicity of the β-lactam carbonyl carbon and steric effects from the propenyl substituent. Solvent effects (e.g., polar aprotic solvents like DMF) can be modeled using the Polarizable Continuum Model (PCM) .
Q. What strategies mitigate competing side reactions during functionalization of the β-lactam ring?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the β-lactam nitrogen with tert-butoxycarbonyl (Boc) groups to prevent ring-opening during alkylation or acylation .
- Catalytic Control : Use asymmetric organocatalysts (e.g., proline derivatives) to direct regioselectivity in cross-coupling reactions .
- In Situ Monitoring : Real-time IR spectroscopy tracks reactive intermediates (e.g., enolates) to optimize reaction quenching .
Q. How do steric and electronic effects influence the bioactivity of 2-Azetidinone derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents:
- Steric Effects : Introduce bulky groups (e.g., tert-butyl) at the 1-position to enhance metabolic stability .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the 3-position increase electrophilicity, enhancing interactions with bacterial penicillin-binding proteins .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) and cytotoxicity using MTT assays on mammalian cell lines .
Q. What experimental approaches resolve contradictions in reported stability data for β-lactam derivatives?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC. Identify degradation products using LC-MS .
- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .
- Crystallography : X-ray diffraction reveals polymorphic forms that may explain discrepancies in thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
